N-(pyridin-2-ylmethyl)-4-(o-tolyloxy)benzenesulfonamide
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Description
N-(pyridin-2-ylmethyl)-4-(o-tolyloxy)benzenesulfonamide, also known as PMSF, is a commonly used serine protease inhibitor in biochemical research. It is a white crystalline powder that is soluble in organic solvents and water. This compound is widely used in scientific research for its ability to inhibit serine proteases, which are enzymes that play a crucial role in various biological processes.
Scientific Research Applications
Synthesis and Structural Analysis
N-(pyridin-2-ylmethyl)-4-(o-tolyloxy)benzenesulfonamide and its derivatives have been synthesized and structurally characterized to explore their potential applications in scientific research. The synthesis involves various chemical processes, including condensation and reaction with benzene sulfonyl chloride. These compounds are then characterized using techniques such as FTIR, 1HNMR, and 13CNMR spectroscopy to establish their structures (Elangovan et al., 2021; Ijuomah et al., 2022).
Antimicrobial Activity
Research indicates that N-(pyridin-2-ylmethyl)-4-(o-tolyloxy)benzenesulfonamide and its related compounds exhibit significant antimicrobial activities. This potential is evaluated through disk well diffusion methods against various bacterial strains such as Staphylococcus aureus, Salmonella typhi, and Escherichia coli. These studies reveal the compound's effectiveness in inhibiting bacterial growth, highlighting its potential in antimicrobial therapy (Elangovan et al., 2021; Ijuomah et al., 2022).
Photocatalytic and Photodynamic Applications
The compound and its derivatives have been explored for their photophysicochemical properties, particularly in relation to zinc(II) phthalocyanine complexes. These studies focus on the compound's utility in photocatalytic applications, including the generation of singlet oxygen and other reactive species under light exposure. Such properties are valuable in environmental cleanup processes and in photodynamic therapy for treating certain diseases (Öncül et al., 2021).
Anticancer Potential
Research has also delved into the anticancer properties of N-(pyridin-2-ylmethyl)-4-(o-tolyloxy)benzenesulfonamide derivatives, with some compounds exhibiting promising activity against cancer cell lines such as MCF7. The mechanism of action is believed to involve the inhibition of cell proliferation and induction of apoptosis, suggesting potential applications in cancer therapy (Ghorab & Al-Said, 2012).
properties
IUPAC Name |
4-(2-methylphenoxy)-N-(pyridin-2-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-15-6-2-3-8-19(15)24-17-9-11-18(12-10-17)25(22,23)21-14-16-7-4-5-13-20-16/h2-13,21H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJQNADEJSFYOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-2-ylmethyl)-4-(o-tolyloxy)benzenesulfonamide |
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